molecular formula C17H13FN2O2 B2889907 4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034440-87-2

4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2889907
CAS No.: 2034440-87-2
M. Wt: 296.301
InChI Key: YZVYFQUUZCGCFS-UHFFFAOYSA-N
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Description

4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the para position of the benzamide ring, a furan ring attached to a pyridine ring, and a methyl group linking the pyridine and benzamide moieties. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).

    Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Coupling reagents: EDCI, HATU, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both the fluorine atom and the furan-pyridine moiety. This combination enhances its binding affinity, selectivity, and stability, making it a valuable compound for various scientific research applications .

Biological Activity

4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Furan and Pyridine Rings : The furan and pyridine moieties are synthesized through standard heterocyclic synthesis techniques.
  • Benzamide Formation : The benzamide structure is formed by coupling an amine with a carboxylic acid derivative, often using coupling agents to enhance yield.
  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to these targets, which may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against retroviruses. In vitro studies indicated effective inhibition at low micromolar concentrations, suggesting potential therapeutic applications in viral infections .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved in its anticancer activity.
  • Antimicrobial Effects : Initial assessments suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Studies

Several studies have highlighted the biological effects of similar compounds with structural analogs:

CompoundActivityReference
N-(5-(furan-2-yl)pyridin-3-yl)methyl)benzamideAntiviral (EC50 = 0.20 μM)
4-chloro-benzamidesRET kinase inhibition
4-fluoro-N-(substituted phenyl)-benzamidesAnticancer efficacy in ELISA assays

These case studies illustrate the potential for structural modifications to influence biological activity and highlight the importance of further research into the mechanisms underlying these effects.

Research Findings

Recent findings emphasize the need for comprehensive investigations into the pharmacokinetics and toxicity profiles of this compound:

  • Toxicity Assessments : It is crucial to evaluate the safety profile of this compound through in vivo studies to determine any adverse effects associated with its use.
  • Pharmacokinetics : Understanding how this compound is metabolized and cleared from biological systems will aid in optimizing its therapeutic application.
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to identify which structural features contribute most significantly to its biological activity, guiding future drug design efforts.

Properties

IUPAC Name

4-fluoro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-7-5-12(6-8-14)17(21)20-11-13-3-1-9-19-16(13)15-4-2-10-22-15/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVYFQUUZCGCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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